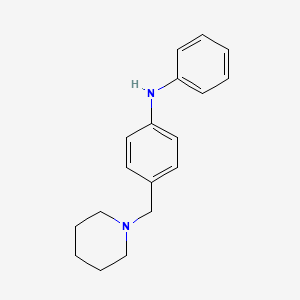
Diisobutylnaphthalene-2-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutylnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, where the naphthalene ring is substituted with two isobutyl groups and a sulfonic acid group at the 2-position. This compound is known for its applications in various industrial processes, particularly in the production of dyes and as a surfactant.
準備方法
Synthetic Routes and Reaction Conditions
Diisobutylnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The process typically involves the reaction of diisobutylnaphthalene with sulfuric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where diisobutylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield. After the reaction is complete, the product is separated and purified using techniques such as distillation, crystallization, or filtration .
化学反応の分析
Types of Reactions
Diisobutylnaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form naphthalene derivatives with different functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthol, aminonaphthalene, and other sulfonated naphthalene compounds .
科学的研究の応用
Diisobutylnaphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential use in biological systems as a surfactant or emulsifying agent.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its surfactant properties.
Industry: It is used in the formulation of detergents, wetting agents, and dispersants.
作用機序
The mechanism of action of diisobutylnaphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid group allows the compound to act as a strong acid, facilitating proton transfer reactions. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s surfactant properties enable it to reduce surface tension, making it useful in various industrial applications .
類似化合物との比較
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler derivative of naphthalene with a single sulfonic acid group.
Dinonylnaphthalenedisulfonic acid: A more complex derivative with two sulfonic acid groups and longer alkyl chains.
Alkyl naphthalene sulfonate sodium salt: A sodium salt of alkylated naphthalene sulfonic acid used as a surfactant
Uniqueness
Diisobutylnaphthalene-2-sulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two isobutyl groups enhances its hydrophobicity, making it more effective as a surfactant compared to simpler naphthalene sulfonic acids. Additionally, its specific structure allows for targeted applications in dye synthesis and industrial formulations .
特性
CAS番号 |
958820-46-7 |
|---|---|
分子式 |
C18H24O3S |
分子量 |
320.4 g/mol |
IUPAC名 |
1,3-bis(2-methylpropyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)17(10-13(3)4)18(15)22(19,20)21/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21) |
InChIキー |
UTDRFZYLWMKWGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


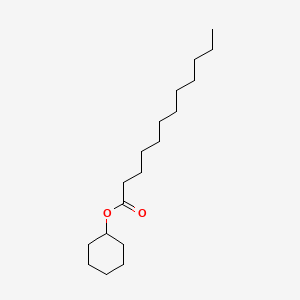
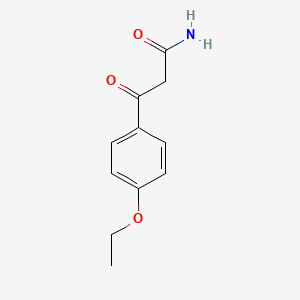
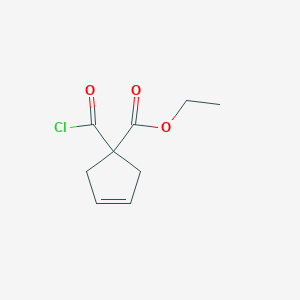
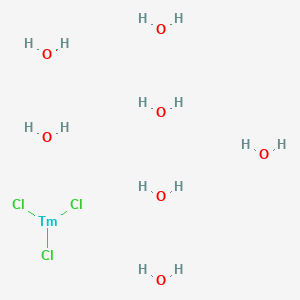
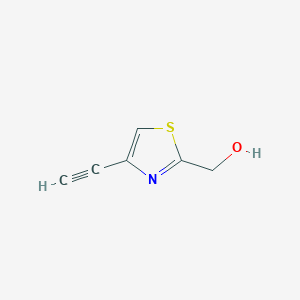
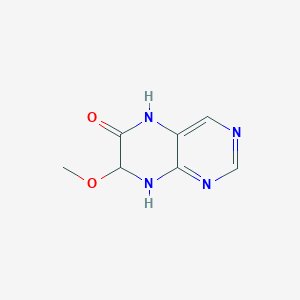
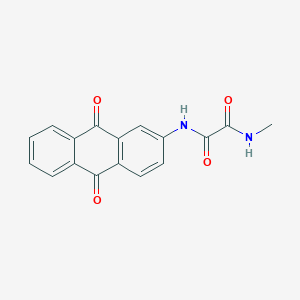
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
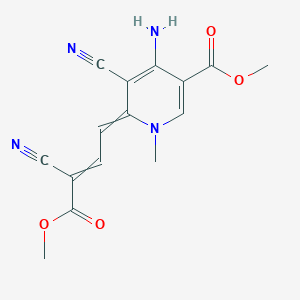
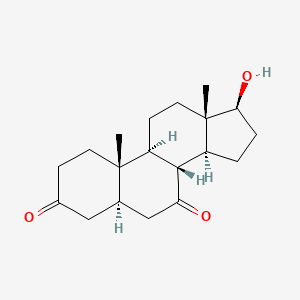

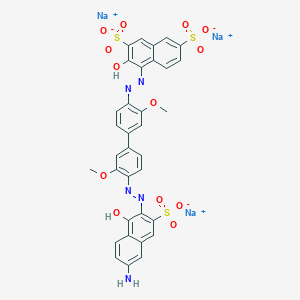
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
